

Preliminary Toxicity Profile of Cerium-Based Nanoparticles: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Cergem

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This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo toxicity screening of cerium oxide nanoparticles (CeO₂-NPs). The primary objective of this document is to consolidate the existing toxicological data to inform early-stage safety assessments in the drug development pipeline. This guide details experimental methodologies for cytotoxicity, acute systemic toxicity, and sub-chronic toxicity, presents quantitative findings in a structured format, and illustrates key experimental workflows and potential mechanistic pathways.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focused on evaluating the potential of CeO₂-NPs to induce cell death (cytotoxicity) in various cell lines.

Multi-Dose Short-Term (24h) Cytotoxicity Assay:

- Cell Lines:
 - A549 and Calu-3 (human lung epithelial cells) were utilized to model the pulmonary system.[1][2][3]
 - 3T3 (interstitial tissue model) was also included in the assessment.[1][2][3]

- **Exposure:** Cells were exposed to varying concentrations of CeO₂-NPs for a duration of 24 hours.[1][2][3]
- **Endpoints:** Cellular viability was assessed to determine the cytotoxic potential of the nanoparticles.

Cell Line	Exposure Duration	Key Findings	Reference
A549, Calu-3, 3T3	24 hours	Minor toxicity observed in acute exposures.	[1][2][3]

In Vivo Toxicity Assessment

In vivo studies were conducted to evaluate the systemic toxicity of cerium-based compounds following acute and sub-chronic exposure.

Acute Oral Toxicity Study:

- **Animal Model:** Wistar rats.
- **Administration:** A single oral gavage administration of nanocrystalline cerium dioxide.
- **Endpoint:** Determination of the median lethal dose (LD50).[4]

Acute Inhalation Toxicity Study:

- **Animal Model:** Rats.
- **Administration:** Head and nose inhalation exposure to CeO₂-NPs.
- **Post-Exposure Observation:** 24 hours, 48 hours, and 14 days.[5]
- **Endpoints:**
 - Cell viability, lactate dehydrogenase (LDH), total protein, and alkaline phosphatase levels in bronchoalveolar lavage fluid (BALF).[5]

- Total leukocyte count and percentage of neutrophils in BALF.[5]
- Concentrations of pro-inflammatory cytokines (IL-1 β , TNF- α , and IL-6) in BALF and blood. [5]
- Malondialdehyde and reduced glutathione (GSH) levels in the lung.[5]
- Histopathological examination of lung tissue.[5]

Sub-chronic Oral Toxicity Study (90-Day):

- Animal Model: Wistar rats.
- Administration: Daily oral gavage of cerium nitrate at doses of 0, 0.2, 75, 150, and 300 mg/kg body weight/day for 90 days.[6]
- Recovery Period: 28 days for the highest dose group and control group.[6]
- Endpoints: Mortality, clinical abnormalities, body weight, food consumption, hematology, serum biochemistry, urinalysis, gross necropsy, and histopathology.[6]

Combined Repeated-Dose and Reproductive/Developmental Toxicity Screening:

- Animal Model: Sprague-Dawley rats.
- Administration: Daily oral gavage of CeO₂-NPs at doses of 0, 100, 300, and 1000 mg/kg during pre-mating, mating, gestation, and early lactation.[7]
- Endpoints: General systemic and reproductive/developmental parameters, and biodistribution of cerium in parental and pup tissues.[7]

Study Type	Compound	Animal Model	Route	Key Findings	Reference
Acute Toxicity	Nanocrystalline cerium dioxide	Rat	Oral	LD50: 2000 mg/kg.[4]	[4]
Acute Toxicity	Cerium oxide nanoparticles	Rat	Inhalation	Decreased cell viability, increased inflammatory markers (IL-1 β , TNF- α , IL-6), oxidative stress, and pulmonary microgranulomas.[5]	[5]
Sub-chronic Toxicity (90-day)	Cerium nitrate	Wistar Rat	Oral	NOAEL: 75 mg/kg bw/day. At 300 mg/kg, observed decreased body weight in males, and changes in hematological and serum biochemistry parameters. [6]	[6]
Combined Repeated-Dose and Reproductive/	Cerium oxide nanoparticles	Sprague-Dawley Rat	Oral	No marked systemic or reproductive/development	[7]

Developmental Toxicity	al toxicities up to 1000 mg/kg. No systemic absorption detected. [7]
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Sub-chronic In Vitro Toxicity Assessment

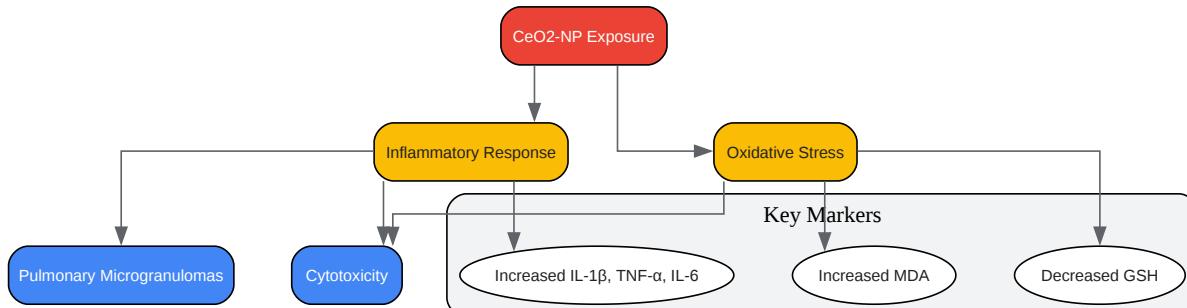
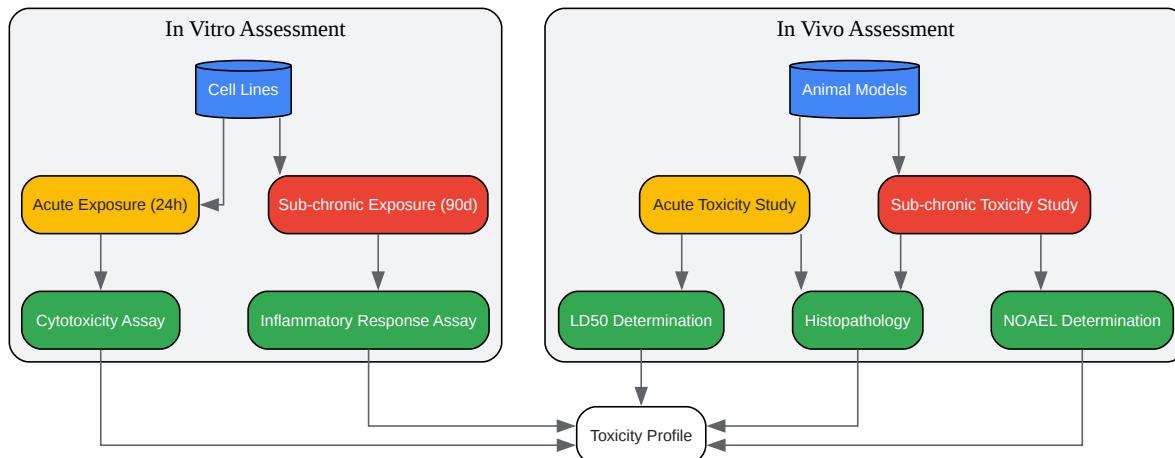
Recognizing the limitations of acute studies, long-term in vitro models were employed to assess the cumulative effects of CeO₂-NPs.

Sub-chronic (90-Day) Exposure on a Human Airway Model:

- Model: Reconstituted primary human airway epithelial model (MucilAir™) cultured at the Air-Liquid Interface (ALI).[\[1\]](#)[\[2\]](#)
- Exposure: Repeated exposure to CeO₂-NPs over a period of up to 90 days.[\[1\]](#)[\[2\]](#)
- Endpoints: Cytotoxic and inflammatory responses.[\[1\]](#)[\[2\]](#)

Model	Exposure Duration	Key Findings	Reference
Primary human airway epithelial model	60-90 days	Cytotoxic and inflammatory responses observed after 60 days of exposure. [1] [2]	[1] [2]

Visualizations



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- To cite this document: BenchChem. [Preliminary Toxicity Profile of Cerium-Based Nanoparticles: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828642#preliminary-toxicity-screening-of-cergem]

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